molecular formula C24H21N3O2S B303076 N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B303076
M. Wt: 415.5 g/mol
InChI Key: ZDEDSBBROFNMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide, also known as MPOA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for anticancer therapy. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, this compound can be modified to improve its solubility and bioavailability for in vivo applications. Finally, this compound can be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoylhydrazide with thionyl chloride, followed by the reaction with 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole and 4-methylthiophenol. The final product is obtained after purification and characterization through various analytical techniques.

Scientific Research Applications

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide has been widely studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for sensing environmental pollutants.

properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C24H21N3O2S/c1-16-6-10-18(11-7-16)23-26-27-24(29-23)19-4-3-5-20(14-19)25-22(28)15-30-21-12-8-17(2)9-13-21/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

ZDEDSBBROFNMIR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)C

Origin of Product

United States

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